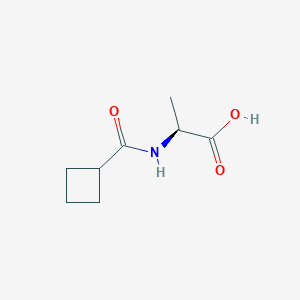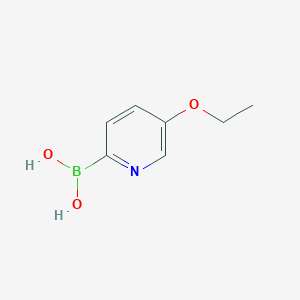![molecular formula C8H7ClN2 B11913942 3-Chloro-7-methylimidazo[1,2-a]pyridine](/img/structure/B11913942.png)
3-Chloro-7-methylimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-7-methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a chlorine atom at the 3-position and a methyl group at the 7-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-methylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the condensation of 2-aminopyridine with α-haloketones followed by cyclization can yield imidazo[1,2-a]pyridine derivatives. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide, and it is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification methods is crucial to achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-7-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form N-oxides, which may exhibit different biological activities.
Reduction Reactions: Reduction of the imidazo[1,2-a]pyridine ring can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines can be used in substitution reactions, often in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products
Aplicaciones Científicas De Investigación
3-Chloro-7-methylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antituberculosis agent, showing activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis.
Pharmaceutical Chemistry: The compound serves as a scaffold for designing new drugs with various therapeutic activities, including anticancer and antimicrobial properties.
Material Science: Due to its unique structural properties, it is used in the development of novel materials for optoelectronic devices and sensors.
Mecanismo De Acción
The mechanism of action of 3-Chloro-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antituberculosis agent, it may inhibit key enzymes involved in the biosynthesis of essential cellular components in Mycobacterium tuberculosis. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-7-methylimidazo[1,2-a]pyridine
- 3-Bromo-7-methylimidazo[1,2-a]pyridine
- 3-Chloro-5-methylimidazo[1,2-a]pyridine
Uniqueness
3-Chloro-7-methylimidazo[1,2-a]pyridine is unique due to the presence of both a chlorine atom and a methyl group at specific positions on the imidazo[1,2-a]pyridine ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C8H7ClN2 |
|---|---|
Peso molecular |
166.61 g/mol |
Nombre IUPAC |
3-chloro-7-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7ClN2/c1-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,1H3 |
Clave InChI |
HNUCUQZFOCHCEB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC=C(N2C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Aminospiro[2.5]octane-6-carboxylic acid](/img/structure/B11913886.png)

![3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol](/img/structure/B11913911.png)



![7-chloro-5-methyl-7aH-imidazo[4,5-b]pyridine](/img/structure/B11913928.png)
